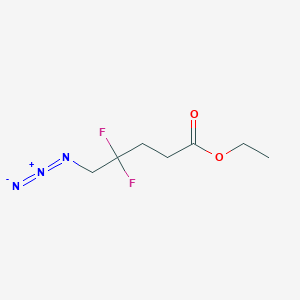

Ethyl 5-azido-4,4-difluoropentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis

Ethyl 5-azido-4,4-difluoropentanoate is utilized in organic synthesis, particularly in the formation of various heterocycles . It serves as a versatile intermediate for synthesizing five-, six-, or organometallic heterocyclic systems and their fused analogs. The azido group in the compound participates in intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions, leading to the creation of complex organic molecules.

Pharmaceutical Applications

In pharmaceutical research, this compound is involved in the synthesis of α-azido ketones, which are precursors for a range of biologically active molecules . These include compounds with antiallergic, antihistamine, antibacterial, anti-HIV, and antitumor activities. The azido group can undergo 1,3-dipolar cycloaddition reactions to form 1,2,3-triazoles, which are significant in drug development due to their stability and pharmacological properties.

Material Science

Ethyl 5-azido-4,4-difluoropentanoate finds its application in material science as a building block for synthesizing fluorinated compounds . These fluorinated derivatives are crucial in developing materials with specific properties like resistance to solvents, oils, and biological degradation.

Agricultural Chemistry

The compound’s role in agricultural chemistry is linked to its use in synthesizing heterocyclic compounds that can serve as intermediates for agrochemicals . These intermediates are essential for developing new pesticides, herbicides, and fungicides with improved efficacy and safety profiles.

Biochemistry Research

In biochemistry, Ethyl 5-azido-4,4-difluoropentanoate is used to study enzyme-catalyzed reactions and metabolic pathways . Its incorporation into biomolecules can help in tracing and understanding biochemical transformations, which is vital for developing therapeutic strategies.

Environmental Science

This compound is also significant in environmental science research, where it can be used to develop novel materials for environmental remediation . Its chemical properties allow it to bind with pollutants, aiding in their capture and breakdown, thus contributing to pollution control and sustainable environmental practices.

Click Chemistry

Ethyl 5-azido-4,4-difluoropentanoate is a key reagent in click chemistry applications . Its azido group reacts with alkynes to form triazoles in a highly efficient and selective manner, which is beneficial for creating diverse molecular libraries quickly and reliably.

Nanotechnology

Lastly, in nanotechnology, this compound is used to modify the surface properties of nanoparticles . The azido group can be used to attach various functional groups to the nanoparticles, altering their interaction with biological systems, which is crucial for drug delivery and diagnostic applications.

作用機序

Target of Action

Ethyl 5-azido-4,4-difluoropentanoate is a synthetic intermediate Azido compounds are generally known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

Mode of Action

Α-azido ketones, a class of compounds to which ethyl 5-azido-4,4-difluoropentanoate belongs, are known to react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (i) catalyzed alkyne-azide 1,3-cycloaddition reaction .

Biochemical Pathways

Α-azido ketones have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Action Environment

Environmental factors can significantly influence the behavior and efficacy of chemical compounds .

特性

IUPAC Name |

ethyl 5-azido-4,4-difluoropentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N3O2/c1-2-14-6(13)3-4-7(8,9)5-11-12-10/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIRAFOBTFPAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CN=[N+]=[N-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B2965705.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea](/img/structure/B2965708.png)

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2965713.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2965719.png)

![4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2965720.png)

![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)

![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965724.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2965727.png)